molecular formula C16H19NO3S2 B2527943 N-(2-(5-acetylthiophen-2-yl)ethyl)-2-phenylethanesulfonamide CAS No. 2034340-10-6

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-phenylethanesulfonamide

Cat. No.: B2527943
CAS No.: 2034340-10-6
M. Wt: 337.45
InChI Key: IQQVGNJLPIIQEZ-UHFFFAOYSA-N
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Description

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-phenylethanesulfonamide is a useful research compound. Its molecular formula is C16H19NO3S2 and its molecular weight is 337.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-phenylethanesulfonamide is part of a broader class of compounds explored for their potential in various scientific research fields. Although the direct studies on this specific compound are limited, the research applications of structurally related sulfonamides provide insight into the potential utility of this compound.

Potential Therapeutic Applications

Sulfonamides, including derivatives similar to this compound, have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. For instance, a study on celecoxib derivatives, which share a sulfonamide component, found that certain compounds exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, compared to controls or celecoxib. These compounds also displayed modest inhibition of HCV NS5B RdRp activity, suggesting potential therapeutic applications (Ş. Küçükgüzel et al., 2013).

Enzyme Inhibition

Research into sulfonamide derivatives has also included the exploration of their enzyme inhibitory properties. For example, compounds structurally related to this compound have been investigated for their potential as enzyme inhibitors, offering insights into the development of new therapeutic agents targeting specific enzymatic pathways (N. Riaz, 2020).

Antioxidant Properties

The exploration of sulfonamides for their antioxidant properties is another area of interest. By studying related compounds, researchers aim to understand how these molecules can mitigate oxidative stress, a factor in various diseases. This research could lead to the development of new antioxidants that can be used to prevent or treat conditions associated with oxidative damage.

Anticholinesterase and Antioxidant Activities

Further studies on sulfonamide derivatives have evaluated their anticholinesterase and antioxidant activities. These activities are crucial for the development of treatments for neurodegenerative diseases, such as Alzheimer's disease, where cholinesterase inhibitors can play a therapeutic role. The antioxidant properties also suggest a protective effect against oxidative stress-related neural damage (M. Mphahlele et al., 2021).

Properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S2/c1-13(18)16-8-7-15(21-16)9-11-17-22(19,20)12-10-14-5-3-2-4-6-14/h2-8,17H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQVGNJLPIIQEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNS(=O)(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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